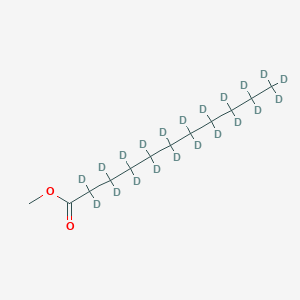![molecular formula C14H29ClN2O3 B12311390 (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩は、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、エチルアミノ基、メチルプロパンアミド基、メチルヘキサン酸部分を含むその独特な化学構造によって特徴付けられます。塩酸塩の形態は、その溶解性と安定性を高め、様々な用途に適しています。
準備方法
合成経路と反応条件
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩の合成には、中間体の生成を含む複数のステップが含まれます。このプロセスは通常、エチルアミノ基とメチルプロパンアミド基の調製から始まり、続いてそれらをヘキサン酸の骨格に結合させます。最後のステップは、遊離酸をその塩酸塩の形態に変換することです。温度、pH、溶媒の選択などの反応条件は、高収率と純度を確保するために重要です。
工業的生産方法
この化合物の工業的生産には、効率を最大化しコストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成などの技術を使用して、一貫した品質と高スループットを実現できます。
化学反応の分析
反応の種類
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩は、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、この化合物をその還元形態に変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。温度、溶媒、触媒などの反応条件は、反応結果を決定する上で重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化は酸化物を生成する可能性があり、一方、置換反応は様々な置換誘導体を生成することができます。
科学研究への応用
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 様々な疾患の治療における治療の可能性について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、様々な生化学的経路を調節し、化合物の観察された効果につながります。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- エチル 3-(フラン-2-イル)プロピオネート
- 硫黄化合物
- メチルアンモニウム鉛ハロゲン化物
独自性
(3S)-3-{[2-(エチルアミノ)-2-メチルプロパンアミド]メチル}-5-メチルヘキサン酸塩酸塩は、官能基と構造的特徴の特定の組み合わせにより独特です。この独自性により、異なる分子標的と相互作用し、類似の化合物と比較して異なる特性を示すことができます。
類似化合物との比較
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Sulfur compounds
- Methylammonium lead halides
Uniqueness
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct properties compared to similar compounds.
特性
分子式 |
C14H29ClN2O3 |
|---|---|
分子量 |
308.84 g/mol |
IUPAC名 |
(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H/t11-;/m0./s1 |
InChIキー |
BUUMLRRDVMVDIF-MERQFXBCSA-N |
異性体SMILES |
CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O.Cl |
正規SMILES |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


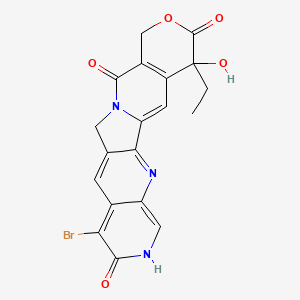
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)
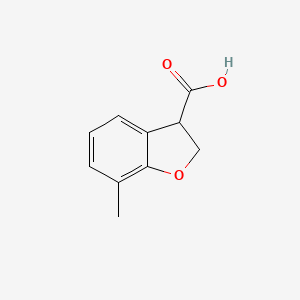


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

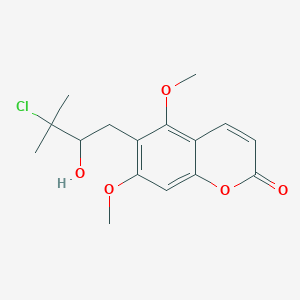
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
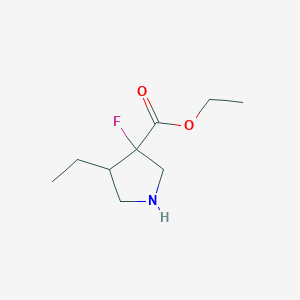
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)


